2-((4-Fluorophenyl)thio)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-16-6-8-17(9-7-16)27-13-18(25)24-11-10-15(12-24)19-22-20(26-23-19)14-4-2-1-3-5-14/h1-9,15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIOXZKZVSVYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Fluorophenyl)thio)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on current research findings, including its mechanism of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₃OS |
| Molecular Weight | 367.43 g/mol |
| CAS Number | Not specified |
The compound features a 4-fluorophenyl thio group and a 1,2,4-oxadiazol moiety, which are known to enhance biological activity through various mechanisms.
Research indicates that compounds containing oxadiazole rings often exhibit anticancer properties by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. The presence of the pyrrolidine ring further enhances the compound's interaction with biological targets.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways. Studies indicate that it activates caspases, leading to programmed cell death.
- Inhibition of Kinases : It may inhibit specific kinases involved in cancer progression, such as EGFR and Src, which are critical in various signaling pathways that promote cell proliferation and survival.
Anticancer Activity
The anticancer potential of 2-((4-Fluorophenyl)thio)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone has been evaluated against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Caspase activation and apoptosis induction |
| MCF7 | 2.36 ± 0.20 | EGFR inhibition |
| SW1116 | 3.45 ± 0.30 | Src inhibition |
| BGC823 | 0.42 ± 0.01 | Inhibition of cell cycle progression |
These findings suggest that the compound exhibits potent anticancer activity across multiple types of cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have shown that this compound may also possess antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
A recent study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of similar oxadiazole derivatives, noting their effectiveness against various cancer types and their potential as lead compounds for drug development .
Another relevant research effort focused on the structure–activity relationship (SAR) of oxadiazole compounds, indicating that modifications at specific positions can significantly enhance biological activity .
Comparison with Similar Compounds
1,2,4-Triazole vs. 1,2,4-Oxadiazole Derivatives
- Triazole Derivatives: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () utilize a triazole ring, which is more basic and capable of hydrogen bonding compared to oxadiazoles. This enhances interactions with polar biological targets but may reduce metabolic stability .
- For example, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () demonstrates how oxadiazoles can stabilize charge distribution in bioactive molecules .
Table 1: Heterocyclic Core Comparison
Substituent Effects on Pharmacokinetics
- Fluorophenylthio Group : The target compound’s 4-fluorophenylthio substituent increases lipophilicity (logP ~3.5 estimated) compared to sulfonyl-containing analogs (e.g., ), which may enhance membrane permeability but reduce aqueous solubility .
- These features contrast with the target compound’s pyrrolidine-oxadiazole system, which balances rigidity and flexibility for target engagement .
Table 2: Substituent Impact on Properties
Ring Size and Conformational Effects
- Pyrrolidine vs. Azetidine : The target compound’s pyrrolidine ring (5-membered) offers reduced ring strain compared to the azetidine (4-membered) in CAS 1286727-83-0 (). This likely improves synthetic accessibility and conformational stability, as strained azetidine derivatives often require specialized synthetic protocols .
- Biological Implications : The pyrrolidine’s flexibility may allow better adaptation to enzyme active sites, whereas azetidine’s rigidity could limit binding modes but enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
